
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C24H20Br2N4OS and its molecular weight is 572.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by functionalization with thio and acetamide groups. The compound's molecular formula is C22H25BrN4O2S, with a molecular weight of 489.43 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of related triazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The compound exhibited significant activity with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Triazole Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
1 | A549 | 1.61 ± 1.92 |
2 | Jurkat | 1.98 ± 1.22 |
N-(Bromobenzyl) Thio Compound | Various | < Doxorubicin |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicated broad-spectrum activity, suggesting its potential use in treating infections caused by resistant strains .
Table 2: Antimicrobial Efficacy
Microorganism | MIC (µg/mL) |
---|---|
E. coli | 15 |
Staphylococcus aureus | 10 |
Candida albicans | 20 |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of bromine substituents on the phenyl rings enhances lipophilicity and may improve binding affinity to biological targets. Molecular docking studies have shown strong interactions with key proteins involved in cancer progression and bacterial resistance mechanisms .
Case Studies
In a notable case study, derivatives similar to this compound were synthesized and tested for their anti-Bcl-2 activity in Jurkat cells. The results indicated that modifications to the thiazole and phenyl moieties significantly influenced cytotoxicity and selectivity towards cancer cells .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
- Antimicrobial Properties : Compounds containing triazole moieties have been noted for their antimicrobial effects. Research indicates that derivatives of triazole can inhibit the growth of various bacterial and fungal strains, suggesting that N-((5-((4-bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide may possess similar properties .
- Anticancer Activity : The triazole ring has been associated with anticancer properties. Studies have shown that compounds with this structure can inhibit cell proliferation in cancer cell lines. For instance, the anticancer activity of related compounds has been evaluated against human breast cancer cell lines using assays like Sulforhodamine B (SRB) to assess viability and growth inhibition .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds in various applications:
Case Study 1: Antimicrobial Screening
A study focused on synthesizing and evaluating antimicrobial activity of novel triazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacteria. The synthesized compounds were subjected to susceptibility testing using agar diffusion methods, revealing significant inhibition zones for certain derivatives .
Case Study 2: Anticancer Activity
In another investigation, compounds related to this compound were tested against MCF7 breast cancer cells. The results indicated that specific modifications to the triazole structure enhanced cytotoxicity, highlighting the importance of structural optimization in drug design .
Eigenschaften
IUPAC Name |
N-[[4-(4-bromophenyl)-5-[(4-bromophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Br2N4OS/c25-19-8-6-18(7-9-19)16-32-24-29-28-22(30(24)21-12-10-20(26)11-13-21)15-27-23(31)14-17-4-2-1-3-5-17/h1-13H,14-16H2,(H,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWHCBOVFGOCGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Br2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.